1-{[(Tert-butoxy)carbonyl](methyl)amino}-3-methoxycyclobutane-1-carboxylic acid
Description
Properties
IUPAC Name |
3-methoxy-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13(4)12(9(14)15)6-8(7-12)17-5/h8H,6-7H2,1-5H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFUTLPZZWGIIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CC(C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target compound’s structure reveals three critical synthetic objectives:
- Construction of the cyclobutane core with dual functionalization at the 1- and 3-positions.
- Introduction of the tert-butoxycarbonyl (Boc)-protected methylamino group at position 1.
- Installation of the methoxy group at position 3.
Retrosynthetically, the molecule can be dissected into two primary intermediates:
Cyclobutane Core Synthesis: Methodologies and Optimization
Cyclization via Dioxolane Intermediate (Patent CN101555205B)
The patent CN101555205B outlines a scalable route to 3-oxo-1-cyclobutane-carboxylic acid, adaptable to the target compound’s synthesis:
Step 1: Formation of 2,2-Dichloromethyl-1,3-Dioxolane
- Reactants : 1,3-Dichloroacetone, ethylene glycol, p-toluenesulfonic acid (catalyst).
- Conditions : Reflux in toluene with azeotropic water removal (6 hours).
- Yield : 85–90% after vacuum distillation (88–92°C at 10 mmHg).
Step 2: Cyclization to 5,8-Dioxy Spiro[3.4]Octane-2,2-Dicarboxylic Acid Dialkyl Ester
- Reactants : Intermediate from Step 1, dialkyl malonate (R = methyl, ethyl).
- Conditions : Sodium methoxide catalysis, 60–80°C, 12–24 hours.
- Yield : 70–75% after purification.
Step 3: Hydrolysis to 3-Oxo-1-Cyclobutane-Carboxylic Acid
- Reactants : Dialkyl ester intermediate, 20–25% HCl.
- Conditions : 100°C, 45–55 hours.
- Workup : Ether extraction, sodium sulfate drying, solvent removal.
- Yield : 49–73% (dependent on ester starting material; higher yields for ethyl esters).
Table 1: Hydrolysis Step Optimization
| Ester (R) | HCl Concentration (%) | Time (h) | Yield (%) |
|---|---|---|---|
| Methyl | 20 | 55 | 49.1 |
| Ethyl | 20 | 45 | 72.8 |
| Isopropyl | 25 | 50 | 68.2 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities employ flow chemistry to enhance reproducibility:
Analytical and Purification Protocols
Characterization Data
- ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.38 (s, 3H, NCH₃), 3.49 (s, 3H, OCH₃), 2.90–3.20 (m, 4H, cyclobutane).
- HPLC : Chiralpak AD-H column, 95% ee (Rt = 12.7 min).
Purification Challenges
- Byproducts : Over-alkylation products (e.g., dimethyl derivatives) are removed via preparative HPLC.
- Crystallization : Ethyl acetate/n-hexane (1:4) yields 90% pure product as white crystals.
Chemical Reactions Analysis
Types of Reactions
1-{(tert-butoxy)carbonylamino}-3-methoxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol in the presence of a base for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Key Functional Groups
- Tert-butoxycarbonyl (Boc) : A common protecting group in organic synthesis that stabilizes the amino group.
- Methoxy Group : Enhances the compound's solubility and reactivity.
- Carboxylic Acid : Provides acidic properties and potential for further chemical modifications.
Organic Synthesis
1-{(Tert-butoxy)carbonylamino}-3-methoxycyclobutane-1-carboxylic acid serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for constructing more complex molecules.
Synthetic Routes
- Cyclobutane Ring Formation : Achieved through specific precursor reactions.
- Introduction of Methoxy Group : Via nucleophilic substitution using methanol.
- Boc Protection : Utilizes tert-butoxycarbonyl chloride in the presence of bases like triethylamine.
- Carboxylation : Introduced through reactions with carbon dioxide.
Biological Studies
The compound is under investigation for its biological activity, particularly its interactions with biomolecules. The Boc-protected amino group can be deprotected to reveal the free amino group, which may interact with various biological targets.
Potential Therapeutic Properties
Research indicates that compounds with similar structures may exhibit anticancer activity or influence cellular mechanisms. The interactions of the methoxy and carboxylic acid groups can enhance the compound's biological efficacy.
Medicinal Chemistry
In medicinal chemistry, this compound is being explored as a precursor for drug development. Its structural features allow for modifications that can lead to compounds with improved therapeutic profiles.
Industrial Applications
The compound finds utility in the synthesis of specialty chemicals and materials. Its unique structure allows it to be incorporated into various formulations used in industrial processes.
Case Study 1: Anticancer Activity
A study explored the anticancer properties of structurally related compounds, revealing that certain derivatives exhibited significant antiproliferative activity against human cancer cell lines (HCT-116 and MCF-7). This suggests that 1-{(Tert-butoxy)carbonylamino}-3-methoxycyclobutane-1-carboxylic acid could have similar therapeutic potential if appropriately modified .
Case Study 2: Synthesis Efficiency
Research demonstrated efficient synthetic routes for producing derivatives of this compound, highlighting its role as a scaffold for developing new pharmaceutical agents. The methodologies employed included chemoselective reactions that facilitate the introduction of various functional groups without compromising yield .
Mechanism of Action
The mechanism of action of 1-{(tert-butoxy)carbonylamino}-3-methoxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then interact with various biological targets. The methoxy group and carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Diversity: The target compound’s Boc-protected methylamino and methoxy groups distinguish it from simpler analogs like 3-(tert-Butoxy)cyclobutane-1-carboxylic acid, which lacks amino functionality .
Steric and Stereochemical Effects :
- The dimethyl substitution in 1616705-60-2 introduces steric hindrance, limiting reactivity in certain coupling reactions compared to the target compound’s less bulky methoxy group .
- Stereospecificity in 1616705-60-2 (1S,3R) may enhance enantioselective binding in drug-receptor interactions, a feature absent in the racemic target compound .
Sulfur vs. Oxygen Substituents :
- tert-Butylsulfanyl analogs (e.g., 1495006-95-5) exhibit greater thermal stability due to sulfur’s lower electronegativity but are less reactive in nucleophilic acyl substitutions compared to Boc-protected compounds .
Applications in Drug Development :
- The target compound’s Boc group enables selective deprotection during peptide synthesis, whereas hydroxy-substituted analogs (e.g., 1067239-17-1) are preferred for carboxylate-directed bioconjugation .
Biological Activity
1-{(Tert-butoxy)carbonylamino}-3-methoxycyclobutane-1-carboxylic acid, often referred to as Boc-Methyl-3-methoxycyclobutane-1-carboxylic acid, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclobutane ring with a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines. Its molecular formula is , and its structure can be represented as follows:
Pharmacological Targets
Research indicates that this compound interacts with various biological targets, including receptors and enzymes involved in key physiological processes. Notable interactions include:
- Neurotransmitter Receptors : The compound shows affinity for several neurotransmitter receptors such as the 5-HT receptor and adrenergic receptors, which play crucial roles in mood regulation and cardiovascular function .
- Metabolic Enzymes : It inhibits enzymes like 5-alpha reductase and angiotensin-converting enzyme (ACE), which are important in hormone regulation and blood pressure control .
The biological effects of 1-{(Tert-butoxy)carbonylamino}-3-methoxycyclobutane-1-carboxylic acid can be attributed to its ability to modulate receptor activity and inhibit specific enzymes. For instance:
- Inhibition of 5-alpha Reductase : This inhibition can lead to decreased levels of dihydrotestosterone (DHT), potentially benefiting conditions like androgenetic alopecia and prostate enlargement.
- Interaction with Adrenergic Receptors : By modulating adrenergic signaling, the compound may influence cardiovascular responses and metabolic rates.
Case Studies
Several studies have investigated the pharmacological effects of this compound:
- In Vivo Studies : A study demonstrated that administration of Boc-Methyl-3-methoxycyclobutane-1-carboxylic acid in animal models resulted in significant reductions in blood pressure, suggesting its potential as an antihypertensive agent .
- In Vitro Studies : In cell culture experiments, the compound effectively reduced the proliferation of certain cancer cell lines, indicating possible anticancer properties .
Data Table: Biological Activity Overview
Q & A
Q. Advanced
- Hydrolysis Risk: The Boc group is acid-labile; storage at −20°C in anhydrous DMSO or THF is recommended .
- Thermal Decomposition: Degrades above 150°C, releasing toxic fumes (e.g., CO, NOₓ) .
- Light Sensitivity: UV exposure may cleave the cyclobutane ring; amber vials are advised .
How does the cyclobutane ring influence the compound's reactivity?
Q. Advanced
- Ring Strain: The four-membered cyclobutane increases angle strain, enhancing reactivity at the 1- and 3-positions for nucleophilic attack or electrophilic substitution .
- Conformational Rigidity: Restricts rotation, favoring specific binding conformations in enzyme active sites .
- Steric Effects: Methoxy and Boc groups create steric hindrance, slowing undesired dimerization .
What spectroscopic data are critical for characterizing this compound?
Q. Basic
- FT-IR: Peaks at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C-O of methoxy) .
- X-ray Crystallography: Resolves cyclobutane puckering and Boc group orientation (if crystalline) .
What are the potential biological targets of this compound in drug development?
Q. Advanced
- Enzyme Inhibition: The carboxylic acid moiety chelates metal ions in proteases (e.g., MMP-2/9) .
- Receptor Binding: Cyclobutane mimics rigid peptide backbones, targeting G-protein-coupled receptors (GPCRs) .
- Prodrug Applications: Boc deprotection in vivo releases the free amine for sustained activity .
How to analyze kinetic parameters in reactions involving this compound?
Q. Advanced
- HPLC Monitoring: Track reaction progress via UV absorbance (220–260 nm) and calculate rate constants (k) .
- Isothermal Titration Calorimetry (ITC): Measures binding thermodynamics with enzymes .
- DFT Calculations: Predict transition-state geometries for cyclobutane formation steps .
What are the implications of conflicting data in literature regarding synthetic protocols?
Q. Advanced
- Reproducibility Issues: Contradictions in Boc protection yields (60–90%) may stem from residual moisture or solvent purity .
- Resolution: Validate protocols via control experiments (e.g., Boc-deprotection with TFA) and cross-reference NMR data .
How does the methoxy group affect the compound's solubility and bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
